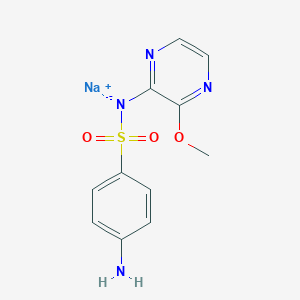
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide, also known as SMAP-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide exerts its effects by binding to the active site of target enzymes, thereby inhibiting their activity. The exact mechanism of action of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide varies depending on the specific enzyme being targeted, but generally involves the disruption of key interactions between the enzyme and its substrate or cofactors.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide depend on the specific enzyme being targeted. For example, inhibition of protein kinases by Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide can lead to the suppression of cell growth and proliferation, while inhibition of phosphatases can lead to the activation of signaling pathways involved in immune responses. Additionally, Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide has been shown to have anti-inflammatory effects by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide as a research tool is its specificity for target enzymes, which allows for the precise modulation of their activity. Additionally, Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide is relatively easy to synthesize and can be used in a variety of experimental systems, including cell culture and animal models. However, one limitation of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide is its potential off-target effects, which can lead to unintended consequences in experimental systems.
Direcciones Futuras
There are several potential future directions for the study of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide. One area of research is the development of more potent and selective inhibitors based on the structure of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide. Additionally, further studies are needed to elucidate the specific roles of target enzymes in various diseases and to determine the optimal conditions for the use of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide in experimental systems. Finally, the potential therapeutic applications of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide in various diseases should be explored further in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide involves several steps, starting with the reaction of 3-methoxypyrazine-2-carboxylic acid with thionyl chloride to form 3-methoxypyrazine-2-carbonyl chloride. The resulting compound is then reacted with 4-aminophenylsulfonamide to form the intermediate product, which is subsequently treated with sodium azide to yield the final product, Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide.
Aplicaciones Científicas De Investigación
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide can inhibit the activity of various enzymes, including protein kinases, phosphatases, and proteases, which play important roles in the development and progression of these diseases.
Propiedades
Número CAS |
14441-76-0 |
|---|---|
Nombre del producto |
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide |
Fórmula molecular |
C11H12N4NaO3S |
Peso molecular |
302.29 g/mol |
Nombre IUPAC |
sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide |
InChI |
InChI=1S/C11H11N4O3S.Na/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3;/q-1;+1 |
Clave InChI |
KHXNKBPBYYGGLW-UHFFFAOYSA-N |
SMILES |
COC1=NC=CN=C1[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
SMILES canónico |
COC1=NC=CN=C1[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



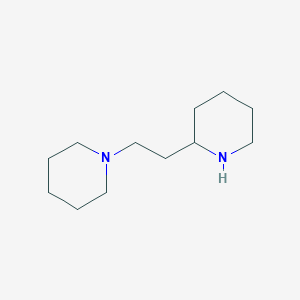
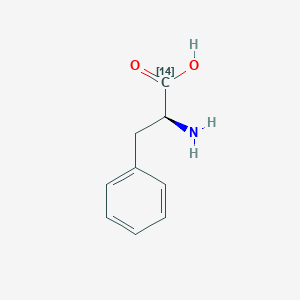
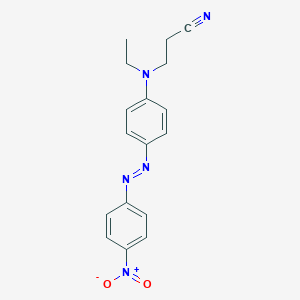
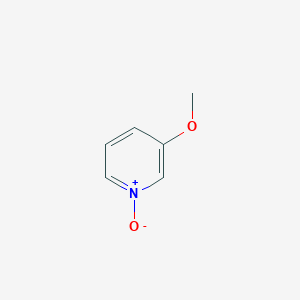
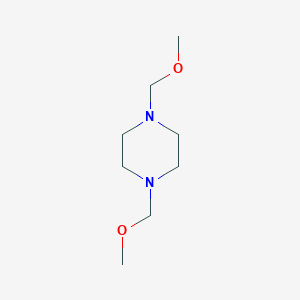
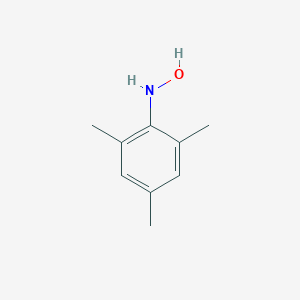
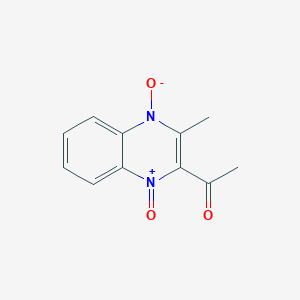
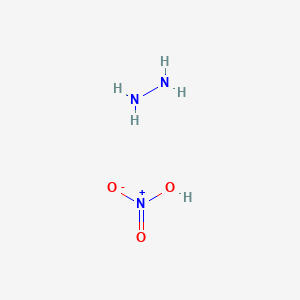

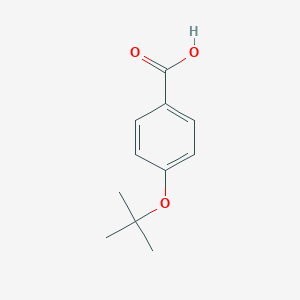
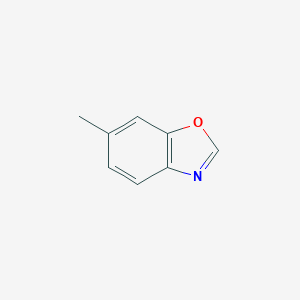
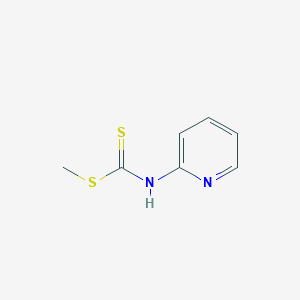

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)